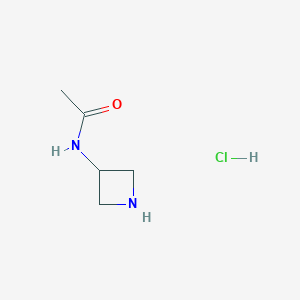

N-(azetidin-3-yl)acetamide hydrochloride

Descripción general

Descripción

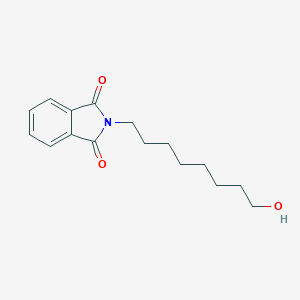

Synthesis Analysis N-(azetidin-3-yl)acetamide hydrochloride and its derivatives are synthesized through various methods. The synthesis of azetidine derivatives, such as N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, involves condensation reactions evaluated for their antibacterial and antifungal activities, showcasing the versatility of azetidine compounds in medicinal chemistry (Shiv Kumar et al., 2013). Microwave-assisted synthesis methods have also been employed to generate N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, highlighting the efficiency of modern synthesis techniques (M. Ghodke et al., 2017).

Molecular Structure Analysis Azetidines, such as azetidin-3-ones, are recognized for their strained 4-membered nitrogen heterocycles found in various natural products and compounds of biological importance. The molecular structure of these compounds offers unique properties and reactivity due to the strain in the four-membered ring, making them intriguing subjects for chemical synthesis and study (L. Ye et al., 2011).

Chemical Reactions and Properties Azetidine derivatives engage in a range of chemical reactions, leveraging their strained ring structure for various synthetic applications. This includes their use as intermediates in the synthesis of β-lactam antibiotics, where the azetidinone core serves as a critical building block for the development of new antibacterial agents (A. Deshmukh et al., 2004).

Aplicaciones Científicas De Investigación

Therapeutic Applications of Monocyclic β-lactams

Monocyclic β-lactams, a category to which "N-(azetidin-3-yl)acetamide hydrochloride" structurally relates, have historically been recognized for their antibacterial activity. Recent scientific advances have extended their application beyond antibacterial properties to include neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. These compounds are considered safe and nontoxic, marking them as promising candidates for new clinical applications, especially in the field of neurodegenerative diseases and coagulation therapy. The evolution of monocyclic β-lactams underscores the potential for "N-(azetidin-3-yl)acetamide hydrochloride" in similar therapeutic roles, highlighting the importance of further research into its specific applications and mechanisms of action (Grabrijan, Strašek, & Gobec, 2020).

Drug Delivery and Antibiotic Resistance

Research into β-lactam antibiotics, closely related to "N-(azetidin-3-yl)acetamide hydrochloride," has focused on overcoming bacterial resistance, a growing concern in modern medicine. The development of drug delivery approaches aims to enhance the performance of β-lactam antibiotics against drug-resistant bacteria. This includes exploring nanocarrier-based strategies and structural variants with alternative mechanisms of action, offering insights into potential research directions for improving the efficacy of compounds like "N-(azetidin-3-yl)acetamide hydrochloride" in combating resistant bacterial infections (Abeylath & Turos, 2008).

Anticancer Potential

Monobactams, which are structurally similar to "N-(azetidin-3-yl)acetamide hydrochloride," have been reviewed for their anticancer properties. Given the significant impact of cancer worldwide and the ongoing search for effective, well-tolerated treatments with low side effects, monobactams present a unique opportunity for anticancer drug development. These compounds, including β-lactams, offer a wide range of biological activities and can be used as pro-drugs to deliver anticancer agents directly to tumor sites. This area of research indicates a promising future for compounds like "N-(azetidin-3-yl)acetamide hydrochloride" in cancer therapy, warranting further investigation into their efficacy and mechanisms of action (Mahmood, 2022).

Synthesis and Functionalization of β-Amino Acids

Metathesis reactions have been employed in the synthesis and functionalization of cyclic β-amino acids, which are of great interest in drug research due to their biological relevance. The versatility and efficiency of metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and ring-opening (ROM), provide access to a variety of functionalized β-amino acids. This synthetic approach, applicable to compounds like "N-(azetidin-3-yl)acetamide hydrochloride," offers a pathway to new molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-(azetidin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4(8)7-5-2-6-3-5;/h5-6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPTIMLOJPLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539609 | |

| Record name | N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(azetidin-3-yl)acetamide hydrochloride | |

CAS RN |

102065-92-9 | |

| Record name | N-(Azetidin-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(azetidin-3-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)